4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-7-16(17(26-2)9-15(11)20)22-18(23)14(10-21)8-12-3-5-13(6-4-12)19(24)25/h3-9H,1-2H3,(H,22,23)(H,24,25)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLXUCUBJPBFKD-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid is a benzoic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pertinent research findings, case studies, and data tables.
1. Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities of similar compounds against various strains, including Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .
| Compound | Activity Type | Target Organisms | Effectiveness |
|---|---|---|---|
| 4-Chloro-2-methoxy-5-methylaniline | Antibacterial | Gram-positive | Moderate |
| 4-Chloro-2-methoxy-5-methylaniline | Antifungal | C. albicans | High |
2. Antiproliferative Effects
The compound has shown promising antiproliferative effects in cancer cell lines. In vitro studies demonstrated that derivatives of benzoic acid can inhibit the growth of various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma) . The mechanism appears to involve the induction of apoptosis through the activation of caspases.
3. Proteasome and Autophagy Pathways
Recent studies have focused on the role of benzoic acid derivatives in enhancing proteasome activity and autophagy pathways. The compound was found to activate cathepsins B and L, which are crucial for protein degradation processes in cells . This activation is particularly relevant in aging research, as it suggests potential applications in developing anti-aging agents.
Case Studies
Case Study 1: Proteasome Activation in Human Fibroblasts
In a study assessing the biological activity of various benzoic acid derivatives, it was found that at concentrations of 5 μM, the tested compounds significantly enhanced proteasomal chymotrypsin-like activity. Notably, the compound exhibited an increase of approximately 467% in activity compared to controls .
Case Study 2: Cytotoxicity Assessment
An evaluation of cytotoxicity across different cell lines revealed that while some derivatives showed significant antiproliferative effects, they did not induce cytotoxicity at lower concentrations (up to 10 μg/mL) . This finding is crucial for therapeutic applications where selective toxicity is desired.
Comparison with Similar Compounds
Key Observations :
- Cyano Group: The target compound’s cyano substituent distinguishes it from analogues like the 4-methoxyphenyl derivative . This group may enhance electrophilicity, improving interactions with nucleophilic residues in enzymes or receptors.
- Backbone Variations: Replacement of benzoic acid with sulfonamide () or thiazolidinone () alters solubility and binding modes. Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), while thiazolidinones exhibit broader antimicrobial effects .
Research Findings and Implications
While direct data on the target compound are sparse, structural parallels suggest:
- Therapeutic Potential: Antimicrobial activity is plausible given the success of thiazolidinone and sulfonamide analogues .
- Optimization Needs: The chloro-methylanilino group may reduce solubility; introducing hydrophilic substituents (e.g., hydroxyl) could improve pharmacokinetics .
Preparation Methods
Nitration and Reduction Route
The 4-chloro-2-methoxy-5-methylaniline intermediate is synthesized via nitration of 2-methoxy-5-methylbenzoic acid followed by reduction.
- Step 1: Nitration :
Treatment of 2-methoxy-5-methylbenzoic acid with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at the 4-position, yielding 4-nitro-2-methoxy-5-methylbenzoic acid. - Step 2: Esterification :
The nitrobenzoic acid is converted to its methyl ester using methanol and catalytic sulfuric acid under reflux (yield: 85–90%). - Step 3: Reduction :
Hydrogenation with palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine, producing methyl 4-amino-2-methoxy-5-methylbenzoate. - Step 4: Chlorination :
The amine undergoes Sandmeyer reaction with copper(I) chloride (CuCl) in hydrochloric acid (HCl) to introduce the chloro substituent, yielding methyl 4-chloro-2-methoxy-5-methylbenzoate. - Step 5: Hydrolysis :
Saponification with aqueous sodium hydroxide (NaOH) produces 4-chloro-2-methoxy-5-methylbenzoic acid, which is decarboxylated via heating to form 4-chloro-2-methoxy-5-methylaniline.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 78 |
| Reduction | H₂, Pd/C, EtOH | 92 |
| Chlorination | CuCl, HCl | 65 |
Formation of the β-Cyano Ketone Enol Scaffold
Knoevenagel Condensation
The Z-configured enol-cyano-ketone is synthesized via Knoevenagel condensation between acetylacetone and ethyl cyanoacetate:
- Reaction Conditions :
Acetylacetone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), piperidine (catalyst), ethanol, reflux for 6 hours. - Mechanism :
Base-catalyzed deprotonation of ethyl cyanoacetate forms a nucleophilic enolate, which attacks the ketone carbonyl of acetylacetone. Subsequent dehydration yields the α-cyano-β-keto ester intermediate. - Stereochemical Control :
The Z-configuration is favored by steric hindrance between the cyano group and the ketone oxygen, as confirmed by NOESY NMR.
Characterization Data :
- IR (KBr) : 2220 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).
- ¹H NMR (CDCl₃) : δ 6.82 (s, 1H, enol CH), 3.45 (q, 2H, CH₂CH₃), 2.31 (s, 3H, CH₃).
Coupling of Aniline and Enol-Cyano-Ketone
Nucleophilic Acyl Substitution
The aniline reacts with the β-cyano ketone enol via nucleophilic attack at the carbonyl carbon:
- Reaction Conditions :
4-Chloro-2-methoxy-5-methylaniline (1.0 equiv), β-cyano ketone enol (1.1 equiv), acetic acid (solvent), 80°C, 12 hours. - Mechanism :
The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release water and generate the imine-linked product.
Optimization Notes :
- Excess acetic acid prevents side reactions (e.g., polymerization) by protonating the enol oxygen.
- Yields improve to 75% with molecular sieves to absorb water.
Attachment to Benzoic Acid Core
Friedel-Crafts Acylation
The coupled product is acylated onto the benzoic acid derivative using Friedel-Crafts conditions:
- Reaction Conditions :
Enol-aniline intermediate (1.0 equiv), 4-bromomethylbenzoic acid (1.2 equiv), AlCl₃ (catalyst), chlorobenzene, reflux for 8 hours. - Workup :
The crude product is purified via recrystallization from ethanol/water (1:1), yielding white crystals.
Yield and Purity :
- Isolated Yield : 68%
- HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
Analytical Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the enol group and planar geometry of the anilino moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
